2-(4-chlorophenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
The compound 2-(4-chlorophenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (referred to as the "target compound") is a tetrahydroquinoline derivative with a molecular formula of C₂₂H₁₉ClN₂O₃S and a molecular weight of 426.92 g/mol . Key structural features include:
- A tetrahydroquinoline core substituted at the 1-position with a thiophene-2-sulfonyl group.
- An acetamide linkage at the 6-position, bearing a 4-chlorophenoxy substituent.
- Physicochemical properties: logP = 4.81, logSw = -4.9257, polar surface area = 46.946 Ų, and one hydrogen bond donor .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-16-5-8-18(9-6-16)28-14-20(25)23-17-7-10-19-15(13-17)3-1-11-24(19)30(26,27)21-4-2-12-29-21/h2,4-10,12-13H,1,3,11,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPBDVCIGBINHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₆ClN₃O₂S
- IUPAC Name : this compound
- CAS Number : 954659-03-1
This compound features a chlorophenoxy group and a tetrahydroquinoline moiety linked through an acetamide functional group, which may contribute to its biological activities.
Research indicates that compounds similar to this one may exhibit various biological activities, including:
- Acetylcholinesterase Inhibition : Compounds with structural similarities have shown promising results as acetylcholinesterase inhibitors (AChE), which are crucial in treating neurodegenerative diseases like Alzheimer's. A study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range against AChE .
- Anticancer Properties : The incorporation of sulfonyl groups in drug design has been associated with enhanced anticancer activity. Some studies suggest that compounds with thiophene and sulfonamide functionalities can induce apoptosis in cancer cell lines .
In Vitro Studies
In vitro evaluations of similar compounds have revealed significant biological activities:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| Compound A | AChE Inhibition | 2.7 µM |
| Compound B | Cytotoxicity against cancer cells | 46.42 µM (BChE) |
| Compound C | Antimicrobial activity | Varies |
The above table summarizes findings from various studies indicating that compounds related to This compound exhibit notable biological activities.
Case Study 1: Acetylcholinesterase Inhibition
A recent study synthesized several derivatives based on the core structure of the target compound. These derivatives were evaluated for their inhibitory effects on acetylcholinesterase. One compound exhibited an IC50 value of 2.7 µM, demonstrating significant potential for Alzheimer's disease treatment .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a structurally related compound was tested against several cancer cell lines. The results indicated a dose-dependent response leading to cell death at concentrations as low as 46.42 µM . This suggests that further exploration of the target compound could reveal similar anticancer properties.
Comparison with Similar Compounds
Structural Analogs with Tetrahydroquinoline/isoquinoline Cores
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Core Variations: The target compound’s tetrahydroquinoline core distinguishes it from tetrahydroisoquinoline derivatives (e.g., ), which exhibit different ring conformations and biological target preferences.
- Substituent Effects: Replacing the thiophene-2-sulfonyl group (target) with a furan-2-carbonyl (G502-0095) reduces molecular weight and alters electronic properties (sulfonyl is electron-withdrawing; furan is electron-rich) . The 4-chlorophenoxy group in the target compound enhances lipophilicity (logP = 4.81) compared to 4-methoxyphenyl (G502-0095) or 4-chlorophenyl analogs . Compounds with carboximidamide (e.g., compound 28 ) or basic side chains (e.g., piperidin-1-yl) may exhibit improved solubility but reduced membrane permeability.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
